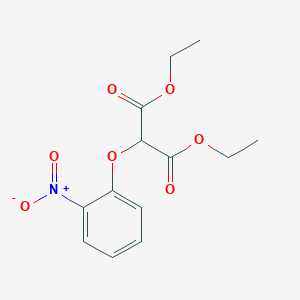

Diethyl (2-nitrophenoxy)propanedioate

Description

Structural Context and Relationship to Aryloxymalonic Esters

Structurally, Diethyl (2-nitrophenoxy)propanedioate belongs to the class of compounds known as aryloxymalonic esters. These are characterized by a malonic ester scaffold where one of the alpha-hydrogens is replaced by an aryloxy group. In this specific case, the compound is the diethyl ester of (2-nitrophenoxy)propanedioic acid. The core structure consists of a central methylene (B1212753) carbon atom bonded to two carboxyl groups, which are esterified with ethanol. This malonate framework is well-known in organic chemistry for the acidity of its α-hydrogens, making it a key component in various carbon-carbon bond-forming reactions, such as the malonic ester synthesis. wikipedia.orgwikipedia.org

The defining feature of this molecule is the presence of a 2-nitrophenoxy substituent attached to the central carbon of the malonate. This distinguishes it from simpler compounds like diethyl malonate and places it in a category of substituted malonates with specific synthetic potential. wikipedia.orgnist.gov The general structure of aryloxymalonic esters allows for a wide range of derivatives, depending on the nature and substitution pattern of the aryl group.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H15NO7 |

| Molar Mass | 297.26 g/mol |

| Appearance | Expected to be a crystalline solid or oil |

| Solubility | Likely soluble in common organic solvents |

This table presents predicted properties based on the structure of this compound and general characteristics of similar organic compounds.

Significance of the Nitrophenoxy Moiety in Synthetic Design and Chemical Reactivity

The 2-nitrophenoxy moiety is not merely a passive substituent; it profoundly influences the chemical reactivity of the entire molecule. The nitro group (NO₂) is a strong electron-withdrawing group, which has several important consequences for the molecule's behavior in chemical reactions.

Firstly, the electron-withdrawing nature of the nitro group, transmitted through the phenoxy linkage, increases the acidity of the remaining α-hydrogen on the malonate core. This enhanced acidity facilitates the formation of a carbanion (enolate) under milder basic conditions than those required for unsubstituted diethyl malonate. youtube.comyoutube.com This feature is synthetically advantageous as it allows for greater control and selectivity in alkylation and acylation reactions at the α-position.

Secondly, the nitro group itself can serve as a functional handle for further transformations. For instance, the nitro group can be reduced to an amino group (NH₂), which opens up pathways for the synthesis of various nitrogen-containing heterocyclic compounds, such as quinolines or other fused aromatic systems. This transformation is a common strategy in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net

Furthermore, the presence of the nitro group on the aromatic ring activates the ring towards nucleophilic aromatic substitution. This allows for the displacement of the nitro group or other substituents on the ring, providing another avenue for molecular diversification. The reactivity of nitrophenyl esters has been explored in various contexts, highlighting the role of the nitro group in activating the ester for nucleophilic attack. researchgate.netkinampark.com

Overview of Research Trajectories for Related Nitrophenyl Malonate Derivatives

While specific research on this compound is not extensively documented in publicly available literature, the broader class of nitrophenyl malonate derivatives has been the subject of considerable synthetic investigation. Research in this area generally focuses on leveraging the unique reactivity imparted by the nitro-substituted aryl group.

One significant research trajectory involves the use of nitrophenyl malonate derivatives in the synthesis of heterocyclic compounds. For example, derivatives like diethyl 2-((4-nitroanilino)methylene)malonate serve as key precursors for quinoline-based structures with potential biological activities. researchgate.net The general strategy often involves an intramolecular cyclization reaction, where the nitro group is either a key part of the cyclization or is transformed into a reactive functional group to facilitate ring closure.

Another area of research focuses on the asymmetric synthesis of chiral molecules using nitrophenyl malonates. The development of enantioselective Michael additions of malonate esters to nitroolefins, for instance, provides access to enantioenriched γ-nitroesters, which are valuable pharmaceutical intermediates. researchgate.net While this involves a different arrangement of the nitro and malonate functionalities, it underscores the synthetic interest in combining these two groups.

Studies on related compounds such as diethyl 2-(2-nitrobenzyl)malonate and diethyl 2-(4-nitrobenzylidene)malonate also provide insights into the potential research applications. nih.govnih.gov These compounds are used in various synthetic transformations, including the preparation of substituted carboxylic acids and as intermediates in the synthesis of complex organic molecules. The reactivity of the benzylic position is influenced by the presence of the nitro group on the aromatic ring.

The synthesis of phenyl malonate derivatives, in general, is a well-established field, with numerous methods available for their preparation and subsequent functionalization. researchgate.net The introduction of a nitro group onto the phenyl ring, as in this compound, adds a layer of functionality that continues to be explored for the development of novel synthetic methodologies and the construction of complex molecular architectures.

Structure

3D Structure

Properties

CAS No. |

32539-24-5 |

|---|---|

Molecular Formula |

C13H15NO7 |

Molecular Weight |

297.26 g/mol |

IUPAC Name |

diethyl 2-(2-nitrophenoxy)propanedioate |

InChI |

InChI=1S/C13H15NO7/c1-3-19-12(15)11(13(16)20-4-2)21-10-8-6-5-7-9(10)14(17)18/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

ZXDHCEDTUUKMFO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)OC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 Nitrophenoxy Propanedioate and Analogues

Strategies for Constructing the Diethyl Propanedioate Core

The diethyl propanedioate moiety, commonly known as diethyl malonate, serves as the foundational backbone of the target molecule. Its synthesis and reactivity are well-established in organic chemistry.

Malonic Ester Synthesis Principles

The malonic ester synthesis is a versatile method for preparing carboxylic acids. chemistrysteps.com The core principle hinges on the remarkable acidity of the α-protons of diethyl malonate (pKa ≈ 13). organicchemistrytutor.com The protons on the carbon situated between the two carbonyl groups can be readily removed by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. organicchemistrytutor.comwikipedia.org This enolate is a potent carbon nucleophile.

The key steps involved are:

Enolate Formation : A base deprotonates the α-carbon of the malonic ester to create a nucleophilic enolate. organicchemistrytutor.com

Nucleophilic Attack : The generated carbanion attacks an electrophile. In the context of forming the core itself, this principle is applied in its preparation, and in subsequent reactions, the enolate can be alkylated or, as in the case of the target molecule, can participate in other nucleophilic attacks. wikipedia.org

The stability of the enolate is crucial and is derived from the delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms. This inherent stability makes malonic esters like diethyl propanedioate valuable C2 synthons in organic synthesis. wikipedia.org

Precursors to Diethyl Propanedioate Scaffolds

Diethyl propanedioate is a widely available reagent, and its industrial preparation is a key consideration for its use as a precursor. A common synthetic route starts from chloroacetic acid. wikipedia.orggoogle.com

The process typically involves two main steps:

Cyanation : The sodium salt of chloroacetic acid is treated with sodium cyanide. The carboxylate group directs the nucleophilic substitution to produce sodium cyanoacetate. wikipedia.org

Hydrolysis and Esterification : The resulting nitrile is then subjected to acidic hydrolysis in the presence of ethanol. This step converts the nitrile group into a carboxylic acid and subsequently esterifies both the new and the original carboxyl groups to yield diethyl propanedioate. wikipedia.org

An alternative industrial method involves the carbonylation of sodium chloroacetate with carbon monoxide and ethanol, using a catalyst such as dicobalt octacarbonyl. wikipedia.org These methods provide reliable access to the diethyl propanedioate scaffold required for the synthesis of more complex molecules like Diethyl (2-nitrophenoxy)propanedioate. atamanchemicals.com

Formation of the Nitrophenoxy Linkage

The introduction of the 2-nitrophenoxy group onto the malonate core is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of aryl halides and related compounds that are activated by strong electron-withdrawing groups. libretexts.org

Nucleophilic Aromatic Substitution on Activated Nitroarenes by Malonate Anions

In this key step, the enolate of diethyl malonate acts as the nucleophile, attacking an electron-deficient 2-nitro-substituted aromatic ring. The nitro group is a powerful activating group because it withdraws electron density from the ring, making it susceptible to nucleophilic attack. libretexts.orgyoutube.com This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged intermediate. libretexts.orgyoutube.com

The reaction proceeds through a two-step addition-elimination mechanism:

Addition : The malonate enolate attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

Elimination : The leaving group departs, and the aromaticity of the ring is restored, yielding the final product. nih.gov

The initial addition of the nucleophile is typically the slow, rate-determining step of the reaction. nih.gov

The identity of the leaving group on the nitroarene has a significant impact on the reaction rate. In SNAr reactions, the rate-determining step is the initial attack by the nucleophile. nih.gov Therefore, the bond to the leaving group is not broken in this step, but the electronegativity of the leaving group is crucial. More electronegative groups polarize the carbon-leaving group bond, making the carbon more electrophilic and susceptible to attack. youtube.com

This leads to a reactivity trend that is often the reverse of that seen in SN1 and SN2 reactions. For SNAr, the typical order of reactivity for halogen leaving groups is F > Cl > Br > I. youtube.com A good leaving group in this context is one that strongly activates the ring towards attack, rather than one that is a stable anion after departure. libretexts.org

Table 1: Relative Reactivity of Leaving Groups in Nucleophilic Aromatic Substitution

| Leaving Group (X in 1-X-2-nitrobenzene) | Relative Reactivity | Rationale |

|---|---|---|

| -F | Highest | High electronegativity strongly polarizes the C-F bond, increasing the electrophilicity of the carbon atom and accelerating the rate-determining nucleophilic attack. |

| -Cl | High | Less electronegative than fluorine, leading to a slower reaction rate compared to the fluoro analogue. |

| -Br | Moderate | Lower electronegativity results in a less electrophilic carbon center and a slower reaction. |

| -I | Low | Least electronegative halogen, providing the least activation for the initial attack. |

| -NO2 | Variable | The nitro group can also act as a leaving group, particularly in highly activated systems. |

The choice of base and solvent is critical for successfully forming the diethyl malonate enolate and facilitating the SNAr reaction.

Basic Conditions : The base must be strong enough to deprotonate diethyl malonate. Sodium ethoxide (NaOEt) is a common and suitable choice, as its conjugate acid, ethanol, has a pKa of about 16, which is higher than that of the malonic ester. organicchemistrytutor.com It is also advantageous to use a base with an alkoxide that matches the ester group to prevent transesterification. wikipedia.org Sodium hydride (NaH) is another effective base that can be used to generate the enolate irreversibly.

Solvent Systems : The solvent plays a multifaceted role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the counter-ion of the base (e.g., Na⁺) while leaving the nucleophilic anion relatively unsolvated, thereby increasing its reactivity. nih.gov These solvents are also effective at stabilizing the charged Meisenheimer intermediate. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and nitromethane. nih.govrsc.org The rate of reaction can be significantly influenced by the solvent's polarity and its ability to stabilize the transition state.

Table 2: Effect of Solvent on SNAr Reaction Rates (Illustrative Example)

| Solvent | Solvent Type | Relative Rate Constant (krel) | Reason for Effect |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent at solvating cations and stabilizing the charged intermediate, leaving the nucleophile highly reactive. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar properties to DMSO, effectively promoting the reaction. |

| Nitromethane | Polar Aprotic | Moderate-High | Polar aprotic nature facilitates the SNAr mechanism. |

| Ethanol | Polar Protic | Low | Solvates the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. |

| Benzene (B151609) | Nonpolar | Very Low | Poor solubility of ionic reactants and inability to stabilize the charged Meisenheimer intermediate. |

Compound Index

Catalytic Approaches to Aryloxypropanedioate Formation

The formation of the aryloxy ether linkage in compounds such as this compound is effectively achieved through copper-catalyzed cross-coupling reactions, commonly known as Ullmann condensation or Ullmann-type reactions. This methodology is a cornerstone for the synthesis of diaryl ethers and related aryloxy derivatives. The reaction typically involves the coupling of a phenol with an aryl halide, but the principle can be extended to the O-arylation of alcohols or, in this context, the formation of an aryloxymalonate from a phenoxide and a malonic ester derivative.

The catalytic cycle is generally understood to involve a copper(I) species. A plausible pathway for the synthesis of an aryloxymalonic ester would involve the reaction of a 2-nitrophenoxide with a suitably substituted malonate, such as diethyl bromomalonate. In this scenario, a copper(I) catalyst, often in the form of copper(I) iodide (CuI), is used. The presence of a ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. Ligands such as N,N-dimethylglycine or 2-phenylphenol have proven effective in related Ullmann-type couplings. organic-chemistry.orgbeilstein-journals.orgnih.gov

The reaction is performed in the presence of a base, which is necessary to generate the phenoxide nucleophile. Common bases for this transformation include potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃). beilstein-journals.orgnih.gov The choice of solvent is also critical, with polar aprotic solvents like acetonitrile, or non-polar solvents such as toluene and o-xylene, being commonly employed. arkat-usa.org The reaction generally requires elevated temperatures, often in the range of 80-140 °C, to proceed at a reasonable rate. beilstein-journals.orgarkat-usa.org This copper-catalyzed approach provides a direct and versatile route to the aryloxymalonate core structure.

Phase-Transfer Catalysis in Aryloxypropanedioate Synthesis

Phase-Transfer Catalysis (PTC) offers a powerful and efficient methodology for synthesizing aryloxypropanedioates, particularly under heterogeneous solid-liquid conditions. This technique is advantageous as it avoids the need for harsh, anhydrous conditions and can enhance reaction rates significantly. The synthesis of a close analogue, ethyl 2-(4-nitrophenoxy)acetate, has been successfully demonstrated using solid-liquid PTC, and this method is directly applicable to the synthesis of this compound. ijche.com

The reaction typically involves the O-alkylation of 2-nitrophenol (B165410) with an alkylating agent like diethyl bromomalonate. In the solid-liquid PTC system, an insoluble base, such as anhydrous potassium carbonate (K₂CO₃), is used in an organic solvent. ijche.com The key component is the phase-transfer catalyst, which is typically a quaternary ammonium (B1175870) or phosphonium salt, for instance, tetrabutylammonium iodide or tetra-n-hexylammonium bromide. ijche.com

The mechanism proceeds as follows:

The solid potassium carbonate deprotonates the 2-nitrophenol at the interface between the solid and organic phases, forming a solid potassium 2-nitrophenoxide salt.

The lipophilic cation of the phase-transfer catalyst (Q⁺) exchanges its anion (X⁻) for the 2-nitrophenoxide anion (ArO⁻) at the solid surface.

The resulting ion pair, [Q⁺ArO⁻], is soluble in the organic phase and diffuses away from the interface.

In the organic phase, the poorly solvated and highly reactive phenoxide anion reacts with the diethyl bromomalonate via a nucleophilic substitution (Sₙ2) reaction to form the desired this compound and the catalyst-anion pair [Q⁺Br⁻].

The catalyst completes the cycle by returning to the interface to exchange the bromide for another phenoxide anion.

This process allows the reaction to occur in a mild and efficient manner. Research has also shown that the use of ultrasonic irradiation can further accelerate the reaction rate in these systems. ijche.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound can be achieved through asymmetric catalysis, which allows for the creation of specific stereoisomers. A prominent strategy for introducing chirality to malonic ester systems is through the enantioselective alkylation of a pre-formed substrate using chiral phase-transfer catalysts. frontiersin.orgnih.gov

This approach would involve a two-step process: first, the synthesis of this compound, and second, the creation of a chiral quaternary carbon center through asymmetric alkylation. The central carbon atom of the propanedioate moiety is acidic and can be deprotonated by a base to form a prochiral enolate. The subsequent reaction of this enolate with an alkylating agent (e.g., an alkyl halide) in the presence of a chiral phase-transfer catalyst can proceed with high enantioselectivity. frontiersin.orgnih.gov

The catalysts used for this purpose are often complex organic molecules derived from natural products, such as cinchona alkaloids. frontiersin.org These catalysts, like (S,S)-3,4,5-trifluorophenyl-NAS bromide, form a chiral ion pair with the enolate, which then directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. frontiersin.org

This methodology has been successfully applied to the α-alkylation of various malonate derivatives, achieving high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.orgnih.gov By applying this strategy, a wide range of chiral this compound derivatives, bearing a quaternary stereocenter, can be synthesized.

Optimization of Reaction Conditions and Yields in Aryloxymalonic Ester Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product in the synthesis of aryloxymalonic esters, such as via the Ullmann condensation. Key parameters that are typically adjusted include the choice of base, solvent, temperature, and the specific ligand for the copper catalyst. beilstein-journals.orgnih.govarkat-usa.org

The selection of the base is critical. While cesium carbonate is often effective, studies on related diaryl ether syntheses have shown that potassium phosphate (K₃PO₄) can be a more suitable base, particularly as it may not require the stringent exclusion of water. nih.gov The use of cesium carbonate, in contrast, can be inhibited by trace amounts of water, which inactivates the base. nih.gov

The solvent also plays a significant role in reaction efficiency. Non-polar solvents like toluene and o-xylene have been shown to be effective, with higher temperatures (e.g., 140 °C in o-xylene) leading to improved yields compared to reactions at lower temperatures in toluene (e.g., 100 °C). arkat-usa.org Conversely, more polar coordinating solvents such as N-methylpyrrolidone (NMP), anisole, or 1,4-dioxane can be ineffective and provide little to no product in some catalyst systems. arkat-usa.org A systematic screening of solvents and bases is therefore essential for optimizing the synthesis.

The following table, based on data from a model Ullmann diaryl ether synthesis, illustrates the profound impact of base and solvent selection on product formation. The reaction shown is the coupling of 4-bromoanisole and 4-methoxyphenol, which serves as a relevant model for aryloxy ester formation.

| Entry | Base | Solvent | Temperature (°C) | Product Ratio (Product:Aryl Bromide) |

|---|---|---|---|---|

| 1 | Cs₂CO₃ | Toluene | 110 | 12:88 |

| 2 | K₃PO₄ | Toluene | 110 | 31:69 |

| 3 | K₃PO₄ | Dioxane | 100 | 27:73 |

| 4 | K₃PO₄ | Acetonitrile (MeCN) | 80 | 50:50 |

| 5 | K₂CO₃ | Toluene | 100 | 58% Yield |

| 6 | K₂CO₃ | o-Xylene | 140 | 68% Yield |

Data adapted from model diaryl ether syntheses. Entries 1-4 data from Beilstein Journal of Organic Chemistry, 2012, 8, 1105–1117. nih.gov Entries 5-6 data from ARKIVOC 2009 (xiv) 255-265. arkat-usa.org

This data clearly indicates that a combination of K₃PO₄ as the base and acetonitrile as the solvent at 80 °C provided the most favorable outcome in this particular screening, highlighting the necessity of empirical optimization for each specific substrate pairing. nih.gov

Mechanistic and Kinetic Investigations of Diethyl 2 Nitrophenoxy Propanedioate Reactions

Elucidation of Nucleophilic Attack Pathways

The presence of the 2-nitrophenoxy group on the propanedioate backbone introduces unique electronic features that dictate its reactivity towards nucleophiles. The elucidation of these pathways is fundamental to predicting reaction outcomes and designing synthetic strategies.

The nitro group, particularly when positioned ortho or para to the phenoxy linkage, plays a significant role in activating the aromatic ring towards nucleophilic attack. This activation is a well-established principle in organic chemistry, arising from the strong electron-withdrawing nature of the nitro group through both inductive and resonance effects.

In the context of diethyl (2-nitrophenoxy)propanedioate, the ortho-nitro group dramatically reduces the electron density of the benzene (B151609) ring, making the carbon atom attached to the oxygen of the phenoxy group (C-1) highly electrophilic. This facilitates nucleophilic aromatic substitution (SNAr) reactions, where the phenoxy group can be displaced by a variety of nucleophiles. The strong electron-withdrawing ability of the nitro group stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of the SNAr reaction. nih.gov This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

For instance, in reactions leading to the formation of heterocyclic structures like benzoxazinones, the initial step often involves an intramolecular nucleophilic attack. nih.gov The presence of the nitro group is critical for this cyclization to occur efficiently. Similarly, in intermolecular reactions, the activated aromatic ring readily reacts with external nucleophiles. The efficiency of these reactions is often lower if the nitro group is in the meta position or absent altogether, highlighting its crucial role in activating the phenoxy bond for cleavage and new bond formation.

While specific transition state analyses for reactions involving this compound are not extensively detailed in the available literature, we can infer the nature of these transition states from analogous reactions. For key transformations such as nucleophilic aromatic substitution and reductive cyclization, the transition states are critical in determining the reaction's feasibility and stereochemical outcome.

In a typical SNAr reaction, the transition state for the formation of the Meisenheimer complex is of high energy. The geometry of this transition state involves the nucleophile approaching the electrophilic carbon atom, leading to a change in hybridization from sp2 to sp3 at that carbon. The stability of this transition state is significantly influenced by the ability of the nitro group to delocalize the developing negative charge.

For reductive cyclization reactions, where the nitro group is reduced and subsequently participates in ring formation, the transition states are more complex. These reactions often proceed through a series of intermediates, and each step has its own transition state. For example, in the formation of carbazoles from 2-nitrobiphenyls, a related transformation, the reaction is believed to proceed through a nitrene intermediate, formed by the deoxygenation of the nitro group. scite.ai The transition state for the cyclization step would then involve the attack of the nitrene onto the adjacent aromatic ring. Computational studies on similar systems could provide valuable insights into the energetic barriers and geometries of these transient species.

Mechanisms of Nitro Group Reductive Transformations

The reduction of the nitro group in this compound is a key transformation that opens up a variety of synthetic possibilities, most notably the formation of nitrogen-containing heterocycles. The mechanism of this reduction can vary significantly depending on the reagents and conditions employed.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. libretexts.orglibretexts.org This heterogeneous reaction typically involves the use of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni), and molecular hydrogen (H₂). libretexts.orglibretexts.orgkhanacademy.org

The mechanism of catalytic hydrogenation of a nitro group on a metal surface generally proceeds through the following steps:

Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst. libretexts.orgopenstax.org The H-H bond of hydrogen is weakened and cleaved, forming metal-hydride bonds. libretexts.org

Stepwise Reduction: The nitro group is reduced in a stepwise manner. This is believed to involve the sequential addition of hydrogen atoms to the nitrogen and oxygen atoms. The initial reduction product is a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH).

Amine Formation: Finally, the hydroxylamino group is reduced to the corresponding amino group (-NH₂).

Desorption: The final product, the amine, is desorbed from the catalyst surface, regenerating the active sites for further reaction. libretexts.orgopenstax.org

The reaction typically exhibits syn-stereoselectivity, meaning that both hydrogen atoms are added to the same face of the molecule, although isomerization can sometimes occur. libretexts.orgopenstax.org The exact nature of the intermediates and the rate-determining step can be influenced by the specific catalyst, solvent, and substrate used.

| Step | Description |

| 1. Adsorption | This compound and H₂ adsorb onto the catalyst surface. |

| 2. H₂ Dissociation | The H-H bond is cleaved, and hydrogen atoms bind to the metal surface. |

| 3. Hydrogen Transfer | Hydrogen atoms are sequentially transferred to the nitro group, forming nitroso and then hydroxylamino intermediates. |

| 4. Amine Formation | The hydroxylamino intermediate is further hydrogenated to form the amino group. |

| 5. Desorption | The resulting diethyl (2-aminophenoxy)propanedioate desorbs from the catalyst surface. |

Dissolving metal reductions offer an alternative to catalytic hydrogenation for the reduction of nitro groups. youtube.com These reactions typically employ a metal with a low ionization potential, such as sodium, lithium, or zinc, in a liquid amine solvent, most commonly liquid ammonia (B1221849) or an alkylamine. youtube.comyoutube.com

The mechanism of dissolving metal reduction is fundamentally different from catalytic hydrogenation and involves single electron transfer (SET) processes. youtube.com The process can be summarized as follows:

Electron Transfer: The alkali metal dissolves in the liquid ammonia to form a solvated electron, which is a powerful reducing agent. youtube.comyoutube.com This electron is transferred to the nitro group of the substrate.

Radical Anion Formation: The addition of an electron to the nitro group results in the formation of a radical anion.

Protonation: The radical anion is protonated by the solvent (ammonia) or an added proton source (like an alcohol). youtube.com

Further Reduction and Protonation: The resulting species can accept another electron and another proton. This process of alternating electron transfer and protonation continues until the nitro group is fully reduced to an amine. youtube.comyoutube.com

The reaction proceeds through various intermediates, and the exact pathway can be complex. For nitroarenes, the reduction to the amine typically involves the transfer of six electrons and six protons. The intermediates in this process are again the nitroso and hydroxylamino species.

| Step | Description |

| 1. Electron Solvation | An alkali metal (e.g., Na) dissolves in liquid ammonia to produce solvated electrons. |

| 2. Single Electron Transfer (SET) | A solvated electron is transferred to the nitro group of this compound, forming a radical anion. |

| 3. Protonation | The radical anion is protonated by the solvent. |

| 4. Repeated SET and Protonation | The process of single electron transfer followed by protonation is repeated until the nitro group is fully reduced to an amine. |

Kinetics of Reactions Involving this compound

The rate of a chemical reaction is described by a rate law, which expresses the reaction rate as a function of the concentrations of the reactants and a rate constant. ox.ac.uk For a hypothetical second-order reaction involving this compound (A) and a nucleophile (B), the rate law would be:

Rate = k[A][B]

Where:

Rate is the reaction rate.

k is the rate constant.

[A] is the concentration of this compound.

[B] is the concentration of the nucleophile.

The rate constant, k, is temperature-dependent and is related to the activation energy of the reaction by the Arrhenius equation. Factors that would be expected to influence the kinetics of reactions with this compound include:

Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles would generally lead to faster reaction rates in SNAr reactions.

Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

Experimental determination of the rate law and rate constants would require monitoring the concentration of reactants or products over time using techniques such as spectroscopy or chromatography. ox.ac.uk

Stereochemical Outcomes and Control in Reactions

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the documented research concerning the stereochemical outcomes of reactions involving this compound. While the principles of asymmetric synthesis and stereocontrol are well-established for related malonate compounds, specific studies detailing the enantioselective or diastereoselective reactions of this compound are not publicly available.

The pro-chiral center on the malonate backbone of this molecule suggests that stereochemical control could be a critical aspect of its reactivity. In theory, reactions such as alkylations, Michael additions, or other C-C bond-forming reactions at the α-carbon could be influenced by chiral catalysts or auxiliaries to yield enantiomerically enriched or diastereomerically pure products. However, no experimental data, such as enantiomeric excess (e.e.) or diastereomeric ratios (d.r.), have been reported for this specific compound.

Similarly, there is no available research on the application of established asymmetric methodologies to this compound. Investigations into the use of chiral phase-transfer catalysts, organocatalysts, or chiral metal complexes to control the stereochemical outcome of its reactions have not been published.

Due to the absence of specific research findings, a detailed discussion with data tables on the stereochemical outcomes and control in reactions of this compound cannot be provided at this time. Further experimental investigation is required to elucidate this aspect of its chemical behavior.

Chemical Reactivity and Derivatization of Diethyl 2 Nitrophenoxy Propanedioate

Transformations at the Malonate Ester Functionalities

The diethyl propanedioate, or malonate, portion of the molecule is characterized by an active methylene (B1212753) group flanked by two carbonyls, as well as two ethyl ester groups. These features are responsible for its ability to undergo hydrolysis, decarboxylation, transesterification, and various carbon-carbon bond-forming reactions.

The ester groups of diethyl (2-nitrophenoxy)propanedioate can be hydrolyzed under either acidic or basic conditions to yield the corresponding dicarboxylic acid, (2-nitrophenoxy)malonic acid. However, malonic acids substituted with strong electron-withdrawing groups, such as a nitrophenoxy group, are often susceptible to decarboxylation upon heating or under vigorous hydrolysis conditions. beilstein-journals.orgnih.gov

Under basic conditions, using aqueous alkali hydroxides, the reaction proceeds via saponification of the two ester linkages. Subsequent acidification of the resulting disodium (B8443419) salt would yield (2-nitrophenoxy)malonic acid. Care must be taken during workup, as heating the acidic solution can readily induce the loss of carbon dioxide to form 2-(2-nitrophenoxy)acetic acid. beilstein-journals.org

Acid-catalyzed hydrolysis, typically achieved by refluxing with strong mineral acids like HBr in acetic acid, often leads directly to the decarboxylated product. nih.govnih.gov The harsh conditions required for hydrolysis promote the simultaneous loss of a carboxyl group. In studies on structurally similar compounds like diethyl 2-(perfluorophenyl)malonate, vigorous acidic hydrolysis resulted exclusively in the formation of the corresponding acetic acid derivative. beilstein-journals.orgnih.govnih.gov

| Condition | Primary Product | Potential Byproduct/Final Product |

| Mild Basic Hydrolysis (e.g., aq. NaOH, room temp.), followed by careful acidification | (2-nitrophenoxy)malonic acid | 2-(2-nitrophenoxy)acetic acid |

| Vigorous Acidic Hydrolysis (e.g., HBr/AcOH, reflux) | 2-(2-nitrophenoxy)acetic acid | - |

| Thermal Decomposition of (2-nitrophenoxy)malonic acid | 2-(2-nitrophenoxy)acetic acid | - |

Transesterification is a process to replace the ethyl groups of the malonate ester with other alkyl groups. This is typically achieved by reacting the diethyl ester with an excess of a different alcohol in the presence of an acid or base catalyst. google.com For instance, reacting this compound with an excess of methanol (B129727) and a catalytic amount of sodium methoxide (B1231860) or an acid like p-toluenesulfonic acid would lead to the formation of dimethyl (2-nitrophenoxy)propanedioate. google.com

To drive the equilibrium toward the desired product, the lower-boiling alcohol (in this case, ethanol) is typically removed from the reaction mixture by distillation. google.com Orthotitanate esters have also been employed as effective catalysts for the transesterification of malonic esters, noted for producing high yields and purity. google.com

The Knoevenagel condensation is a hallmark reaction of active methylene compounds like diethyl malonate. wikipedia.orgslideshare.net The presence of the electron-withdrawing 2-nitrophenoxy group enhances the acidity of the α-hydrogens, facilitating their removal by a weak base. The reaction involves the condensation of the malonate with an aldehyde or a ketone, catalyzed by a weak base such as piperidine, pyridine, or an amine salt. organicreactions.orgthermofisher.com

The reaction proceeds through the formation of a carbanion from the this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to yield a new carbon-carbon double bond, resulting in an α,β-unsaturated system. wikipedia.orgresearchgate.net The use of a weak base is crucial to prevent the self-condensation of the aldehyde or ketone partner. wikipedia.org

| Reactant | Catalyst | Product Type |

| Aldehyde (e.g., Benzaldehyde) | Piperidine or Pyridine | Substituted ethylidene propanedioate |

| Ketone (e.g., Acetone) | Primary/Secondary Amine | Substituted isopropylidene propanedioate |

The active methylene proton of this compound can be removed by a strong base, such as sodium ethoxide, to form a stable enolate. This nucleophilic carbanion can then be alkylated by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic malonic ester synthesis pathway. atamanchemicals.com This introduces an alkyl group at the central carbon. Subsequent hydrolysis and decarboxylation of the alkylated product provides a route to α-substituted 2-(2-nitrophenoxy)acetic acids.

Similarly, the enolate can react with acyl halides or anhydrides in an acylation reaction. For instance, reaction with acetyl chloride would yield diethyl 2-acetyl-2-(2-nitrophenoxy)propanedioate. These acylated products are versatile intermediates for the synthesis of ketones and heterocyclic compounds. The acylation of diethyl malonate has been reported using reagents like magnesium chloride and triethylamine. atamanchemicals.com

Reactivity of the Nitro Group

The nitro group attached to the phenyl ring is a strong electron-withdrawing group and a key site for chemical modification, primarily through reduction.

The aromatic nitro group can be readily reduced to an primary amine (aniline derivative) or, under milder conditions, to a hydroxylamine (B1172632). wikipedia.org

Reduction to Amino Analogues: The conversion of the nitro group to an amino group is a common and synthetically useful transformation. youtube.com Several methods exist for this reduction:

Catalytic Hydrogenation: This is a highly efficient method using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgyoutube.com This method is often clean and high-yielding.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl or acetic acid). wikipedia.orgyoutube.com For example, iron powder in refluxing acetic acid is a powerful system for reducing aromatic nitro compounds. wikipedia.org

Transfer Hydrogenation: Reagents like formic acid or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst like Pd/C. organic-chemistry.org

Other Reagents: Sodium hydrosulfite or tin(II) chloride are also effective for this transformation. wikipedia.org The use of hydroiodic acid (HI) has been specifically developed for the reduction of nitrophenols to aminophenols. nih.gov

Reduction to Hydroxylamino Analogues: Stopping the reduction at the intermediate hydroxylamine stage requires milder and more controlled conditions.

Catalytic Methods: Using a rhodium on carbon catalyst with hydrazine (B178648) at room temperature can selectively yield the hydroxylamine. wikipedia.org

Metal-Based Reagents: The use of zinc dust in the presence of a neutral salt like ammonium chloride is a standard method for converting aryl nitro compounds to aryl hydroxylamines. wikipedia.org

| Reagent(s) | Product Functional Group |

| H₂, Pd/C (or PtO₂, Raney Ni) | Amino (-NH₂) |

| Fe, HCl (or Acetic Acid) | Amino (-NH₂) |

| SnCl₂ | Amino (-NH₂) |

| Zn, NH₄Cl | Hydroxylamino (-NHOH) |

| Rh/C, Hydrazine | Hydroxylamino (-NHOH) |

Reactions as an Electron-Withdrawing Groupquora.com

The chemical profile of this compound is significantly influenced by the presence of strong electron-withdrawing groups. The molecule contains two such functionalities: the diethyl propanedioate (malonate) moiety and the 2-nitrophenoxy group.

The malonate portion features a central methylene group (-CH2-) positioned between two carbonyl groups. quora.com This arrangement is characteristic of an "active methylene" compound. quora.comslideshare.net The carbonyl groups exert a strong inductive electron-withdrawing effect, which significantly increases the acidity of the methylene protons. quora.com The resulting carbanion, formed upon deprotonation by a base, is highly stabilized by resonance, with the negative charge delocalized over the two adjacent carbonyl oxygen atoms. quora.comslideshare.net

This heightened acidity makes the α-hydrogen susceptible to removal by even moderate bases, facilitating the formation of a nucleophilic enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions.

Table 1: Acidity of Representative Active Methylene Compounds

| Compound | Structure | pKa (in DMSO) | Key Feature |

| Diethyl Malonate | CH₂(COOEt)₂ | 16.4 | Baseline active methylene |

| Acetylacetone | CH₂(COCH₃)₂ | 13.3 | Ketone groups provide stronger stabilization |

| Malononitrile | CH₂(CN)₂ | 11.1 | Nitrile groups are potent electron-withdrawing groups |

| This compound | C₆H₄(NO₂)OCH(COOEt)₂ | Not available | Acidity is expected to be higher than diethyl malonate due to the additional electron-withdrawing 2-nitrophenoxy group. |

This interactive table summarizes the pKa values for common active methylene compounds, illustrating the impact of different electron-withdrawing groups on acidity.

Reactions Involving the Aromatic Ring System

The reactivity of the aromatic ring in this compound is dominated by the powerful deactivating effect of the ortho-nitro group. This substituent strongly withdraws electron density from the phenyl ring, making it electron-poor.

Consequently, the ring is highly deactivated towards electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts alkylation. These reactions require an electron-rich aromatic ring to attack an incoming electrophile. For this substrate, forcing conditions would be necessary to achieve any substitution, with the reaction being significantly slower than that of benzene (B151609).

Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (NAS). The presence of a strong electron-withdrawing group (NO₂) positioned ortho to a potential leaving group (the diethyl propanedioate ether) is an ideal arrangement for this reaction mechanism. Attack by a strong nucleophile (e.g., an alkoxide or amine) would preferentially occur at the carbon atom bearing the ether linkage (C-1 position). This attack forms a resonance-stabilized negative intermediate known as a Meisenheimer complex, with the charge delocalized onto the oxygen atoms of the nitro group. Subsequent expulsion of the diethyl phenoxypropanedioate anion as a leaving group completes the substitution.

Intramolecular Cyclization Reactions and Annulation Strategiesarkat-usa.orgnih.govmasterorganicchemistry.com

One of the most significant reactive pathways for this compound involves intramolecular cyclization, driven by the proximity of the nitro group and the malonate esters. A key strategy is reductive cyclization, a powerful method for the synthesis of heterocyclic systems. acs.orgnih.gov This process typically involves the chemical reduction of the nitro group to an amine, which then acts as an internal nucleophile.

The proposed and most feasible pathway is the formation of a benzoxazinone (B8607429) derivative. The reaction would proceed via the following steps:

Reduction of the Nitro Group: The 2-nitro group is reduced to a 2-amino group (-NH₂) using standard reducing agents such as H₂/Pd/C, SnCl₂/HCl, or catalytic transfer hydrogenation.

Intramolecular Cyclization: The newly formed 2-aminophenol (B121084) derivative undergoes a spontaneous or catalyzed intramolecular nucleophilic attack. The lone pair of the amino group attacks the electrophilic carbonyl carbon of one of the adjacent diethyl ester groups.

Lactamization: This attack is followed by the elimination of a molecule of ethanol, resulting in the formation of a stable six-membered heterocyclic ring.

The final product is a derivative of 2H-benzo[b] organic-chemistry.orgorganic-chemistry.orgoxazin-2-one, a core structure found in various biologically active molecules. arkat-usa.orgnih.gov The use of 2-nitrophenyl malonates as precursors for such cyclizations is a documented strategy in organic synthesis. acs.orgnih.gov

Table 2: Examples of Reductive Cyclization Precursors and Products

| Starting Material Precursor | Reaction Type | Resulting Heterocyclic Core | Reference |

| Dimethyl (2-nitrophenyl)malonate | Base-mediated reductive cyclization | Hexahydro-2,6-methano-1-benzazocine | acs.orgnih.gov |

| o-Aminophenols and α-keto acids | Catalyst-free cyclization | 2H-Benzo[b] organic-chemistry.orgorganic-chemistry.orgoxazin-2-one | organic-chemistry.org |

| 2-Aminothiophenol and ethyl bromoacetate | Base-catalyzed condensation/cyclization | 2H-Benzo[b] organic-chemistry.orgorganic-chemistry.orgthiazin-3(4H)-one | mdpi.com |

This interactive table showcases related synthetic strategies where a functional group ortho to a nitro or amino group on a benzene ring is used to construct various heterocyclic systems.

Applications in the Synthesis of Advanced Organic Molecules

Precursors for Heterocyclic Systems

The presence of the 2-nitrophenyl group is key to the compound's utility in forming nitrogen-containing heterocycles. mdpi.comd-nb.infonih.gov The nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions to form various ring systems. google.comnih.gov

One of the most significant applications of 2-nitroarylmalonate esters, such as diethyl (2-nitrophenoxy)propanedioate, is in the synthesis of oxindoles. google.comnih.gov This transformation is typically achieved through a one-pot catalytic hydrogenation process. google.comorganic-chemistry.org In this reaction, the nitro group is reduced to an amino group, which remains as a transient intermediate. This is immediately followed by an intramolecular cyclization where the newly formed aniline (B41778) nitrogen attacks one of the ester carbonyls, displacing an ethoxy group to form the five-membered lactam ring characteristic of the oxindole (B195798) scaffold. The final step involves the in-situ hydrolysis and decarboxylation of the remaining ester group at the C3 position to yield the final oxindole product. google.com This method provides a direct route to the oxindole core, a privileged structure in medicinal chemistry. nih.govrsc.org

Related indole (B1671886) derivatives can also be accessed. While oxindoles are a primary product, modifications to the reaction conditions or subsequent chemical steps can lead to other indole-based structures. japsonline.comnih.govresearchgate.netorganic-chemistry.org For instance, the intermediate 2-aminophenyl malonate ester could potentially be manipulated prior to full cyclization and decarboxylation to yield different substitution patterns on the indole ring.

Table 1: Reductive Cyclization for Oxindole Synthesis

| Reactant | Reagents & Conditions | Product |

|---|

While less common than oxindole synthesis, the structure of this compound is amenable to the formation of other nitrogen-containing heterocycles, including pyrrolidinones. beilstein-journals.orgnih.govmdpi.com A plausible synthetic route involves the initial reduction of the nitro group to form diethyl (2-aminophenoxy)propanedioate. This amine can then act as a nucleophile. Reaction with a suitable 1,3-dielectrophile, followed by cyclization, could construct the pyrrolidinone ring.

Alternatively, the enolate of this compound could be reacted with an aziridine (B145994) derivative. Subsequent reduction of the nitro group and intramolecular cyclization would furnish a functionalized pyrrolidinone ring system. Multicomponent reactions, which are known to produce highly substituted pyrrolidinones from amines, aldehydes, and diesters, could potentially be adapted for this precursor. beilstein-journals.orgrsc.org These strategies highlight the potential for creating diverse libraries of nitrogen heterocycles from this versatile starting material. mdpi.comnih.govorganic-chemistry.orgnih.gov

The synthesis of quinoline (B57606) and pyridone scaffolds can also be envisioned starting from this compound. For quinoline synthesis, a pathway analogous to the Friedländer annulation could be employed. This would begin with the reduction of the nitro group to an amine. The resulting diethyl (2-aminophenoxy)propanedioate would then need to be converted into a derivative containing a carbonyl group ortho to the amine, a key intermediate for this type of cyclization. Subsequent condensation with a compound containing an α-methylene group would construct the second ring of the quinoline system. nih.govnih.gov

Access to pyridone scaffolds is also theoretically possible. scielo.org.mxnih.govorganic-chemistry.orgchemrxiv.org One potential route involves the reaction of the malonate-derived enolate with an α,β-unsaturated nitrile or imine, followed by reduction of the nitro group and subsequent cyclization to form a highly substituted dihydropyridone, which could be oxidized to the corresponding pyridone. scielo.org.mx While not extensively documented, these theoretical pathways demonstrate the latent potential of this compound for accessing a broad range of medicinally relevant heterocyclic cores. chemrxiv.orgsci-hub.se

Building Blocks for Complex Aliphatic and Aromatic Structures

The malonate portion of the molecule provides the classical reactivity for carbon-carbon bond formation, allowing it to serve as a foundational piece for constructing more elaborate acyclic and cyclic structures.

Following the principles of the malonic ester synthesis, this compound is an excellent precursor for substituted carboxylic acids. youtube.com The simplest transformation involves acidic or basic hydrolysis of both ester groups, followed by heating to induce decarboxylation. This process removes one of the carboxylic acid groups as carbon dioxide, yielding (2-nitrophenoxy)acetic acid. wikipedia.org

More significantly, the activated methylene (B1212753) proton between the two ester carbonyls can be easily removed by a base, such as sodium ethoxide, to form a stabilized enolate. This nucleophilic enolate can then be alkylated by reacting it with an alkyl halide in an SN2 reaction. Subsequent hydrolysis and decarboxylation of this alkylated intermediate produces α-substituted propionic acids, specifically 2-(2-nitrophenoxy)propanoic acid derivatives. nih.govnih.gov This allows for the introduction of a wide variety of side chains, making it a powerful tool for generating libraries of complex carboxylic acids. chemicalbook.comgoogle.com

Table 2: Synthesis of Substituted Propionic Acids

| Reactant | Reagents & Conditions | Product |

|---|

This compound is itself an α-aryloxy malonate, a subclass of α-aryl malonates which are important intermediates in pharmaceutical synthesis. organic-chemistry.orgnih.govdoi.org This compound can be used as a building block to construct more complex molecules that retain the α-aryl malonate core. The nucleophilic enolate, formed by deprotonation with a base, can participate in various carbon-carbon bond-forming reactions.

A prime example is the Michael addition reaction. The enolate of this compound can add to α,β-unsaturated carbonyl compounds, such as chalcones or acrylates, in a conjugate addition. rroij.com This reaction forms a new carbon-carbon bond and extends the carbon skeleton, yielding a more complex structure that is still a derivative of an α-aryl malonate. Such products can be valuable intermediates for the synthesis of azaheterocycles and other complex targets. doi.orgresearchgate.net This reactivity underscores the utility of the title compound as a transferable fragment for building molecular complexity. nih.gov

Table 3: Michael Addition for Construction of Complex α-Aryl Malonates

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product Type |

|---|

Role in Natural Product Synthesis and Medicinal Chemistry Intermediates

The strategic placement of a nitro group on the phenoxy moiety of this compound makes it a powerful precursor for the synthesis of various heterocyclic compounds, which are ubiquitous in natural products and pharmaceuticals. The nitro group can undergo reductive cyclization, a key transformation that enables the formation of new ring systems. This process is fundamental to its application in medicinal chemistry, where it facilitates the construction of scaffolds for drug discovery.

A crucial reaction involving this compound is its conversion to key heterocyclic structures like benzofuran-3(2H)-ones and 1,4-benzoxazin-3-ones. researchgate.netresearchgate.netoregonstate.edunih.gov These heterocycles are core components of many biologically active molecules. The synthesis often involves the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization. This reductive cyclization is a common strategy for building complex molecular architectures from relatively simple starting materials. acs.orgorganic-chemistry.org

The general synthetic utility of malonic esters, such as diethyl malonate, is well-established for creating carbon-carbon bonds. wikipedia.orgmdpi.com In the case of this compound, this reactivity is combined with the potential for intramolecular reactions involving the nitrophenoxy group, expanding its synthetic potential.

Design of Bioactive Chalcone (B49325) Derivatives

While direct synthesis of chalcones from this compound is not a standard method, its derivatives can serve as precursors for the building blocks of chalcones. Chalcones are typically synthesized through a Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) and an acetophenone (B1666503). This compound can be envisioned as a starting material for a substituted o-hydroxyacetophenone, a key component in the synthesis of certain chalcone derivatives.

The transformation would involve the reduction of the nitro group, followed by cyclization and subsequent chemical modifications to yield the desired acetophenone derivative. This multi-step process highlights the role of this compound as a foundational element in a longer synthetic sequence, ultimately leading to the assembly of bioactive chalcones.

Application in the Synthesis of Specific Pharmaceutical Lead Compounds (e.g., Flurbiprofen intermediates)

Diethyl malonate and its derivatives are known to be valuable in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). atamanchemicals.com While a direct synthetic route to Flurbiprofen using this compound is not prominently documented, the structural motifs present in the compound suggest its potential utility in creating advanced intermediates for similar pharmaceutical agents.

The synthesis of Flurbiprofen and other profen drugs often involves the creation of a substituted phenylacetic acid moiety. The malonic ester portion of this compound is a classic synthon for substituted acetic acids. wikipedia.org The nitrophenoxy group, after suitable chemical manipulation, could be transformed into the biphenyl (B1667301) system characteristic of Flurbiprofen. This would likely involve a cross-coupling reaction following the reduction of the nitro group.

Utility in Agrochemical and Specialty Chemical Synthesis

The application of this compound extends to the synthesis of agrochemicals and other specialty chemicals. The 1,4-benzoxazin-3-one scaffold, which can be synthesized from this compound, is a known pharmacophore in the development of antifungal agents. nih.gov This points to its potential role in creating novel fungicides for crop protection.

The synthesis of these agrochemicals would follow a similar pathway as described for medicinal chemistry intermediates, involving the reductive cyclization of the nitro group to form the core benzoxazinone (B8607429) ring system. nih.govresearchgate.net The versatility of the diethyl malonate handle allows for the introduction of various substituents, enabling the fine-tuning of the biological activity of the final product.

Furthermore, the general class of malonic esters is used in the synthesis of various pesticides. wikipedia.org The incorporation of the o-nitrophenoxy group allows for the creation of more complex and potentially more selective agrochemicals. The compound can also be used as a building block for other specialty chemicals, where the unique combination of the aromatic nitro group and the malonic ester functionality can be exploited to create novel dyes, polymers, or materials with specific properties.

Advanced Computational and Theoretical Studies on Diethyl 2 Nitrophenoxy Propanedioate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of Diethyl (2-nitrophenoxy)propanedioate. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its stability and reactivity.

Core to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the electron-rich phenoxy group, while the LUMO is concentrated around the electron-withdrawing nitro group and the carbonyls of the malonate ester.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In these maps, red regions (negative potential) indicate areas prone to electrophilic attack, which for this molecule would be concentrated on the oxygen atoms of the nitro and carbonyl groups. Blue regions (positive potential) highlight areas susceptible to nucleophilic attack, such as the hydrogen atoms on the aromatic ring and the ethyl groups.

Table 1: Illustrative Calculated Electronic Properties for this compound This data is representative of typical DFT calculation outputs and serves as an illustrative example.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.8 eV | Electron-donating capability |

| LUMO Energy | -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.3 eV | Chemical reactivity and stability |

| Dipole Moment | 4.5 D | Overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations often focus on a static, minimum-energy structure, this compound is a flexible molecule. Molecular Dynamics (MD) simulations are employed to explore its conformational landscape over time. These simulations model the atomic movements by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior in different environments, such as in a vacuum or in various solvents.

Prediction of Reactivity Descriptors and Selectivity Profiles

Building upon electronic structure calculations, various reactivity descriptors can be computed to predict how and where this compound will react. These descriptors offer a more nuanced view than simple FMO analysis and are crucial for predicting the selectivity of chemical transformations.

Conceptual DFT provides a framework for these descriptors, including:

Fukui Functions: This local descriptor identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For instance, the Fukui function would likely confirm that the carbon atoms of the aromatic ring are susceptible to nucleophilic substitution, guided by the electron-withdrawing nitro group.

Local Softness: Related to the Fukui function, this descriptor helps in predicting the regioselectivity of reactions, aligning with Pearson's Hard and Soft Acids and Bases (HSAB) principle.

These profiles are invaluable for predicting the outcomes of reactions, such as aromatic substitutions or reactions at the alpha-carbon of the malonate group.

Spectroscopic Parameter Prediction

Computational chemistry provides powerful tools for predicting spectroscopic data, which is essential for structure verification and characterization. nih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with a suitable DFT functional and basis set. nih.gov For improved accuracy, calculations are often performed on geometries that have been optimized within a simulated solvent environment using models like the Polarizable Continuum Model (PCM). nih.gov Comparing these predicted shifts to experimental data aids in the definitive assignment of all signals in the spectrum. Machine learning models are also emerging as a rapid and accurate alternative for predicting NMR shifts. rsc.org

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These computations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the characteristic stretches of the C=O (carbonyl), N-O (nitro), and C-O (ether) bonds. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, and thus they are typically scaled by an empirical factor to achieve better agreement.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data This table demonstrates how predicted values are compared with experimental findings for structural elucidation.

| Parameter | Nucleus/Group | Predicted Value (Illustrative) | Experimental Value (Typical Range) |

| ¹³C Chemical Shift | Carbonyl (C=O) | 167 ppm | 165-170 ppm |

| ¹H Chemical Shift | Aromatic (C-H) | 7.2 - 8.0 ppm | 7.0 - 8.2 ppm |

| IR Frequency | Nitro (NO₂) Sym. Stretch | 1355 cm⁻¹ | 1345-1360 cm⁻¹ |

| IR Frequency | Carbonyl (C=O) Stretch | 1750 cm⁻¹ | 1735-1755 cm⁻¹ |

Analysis of Intra- and Intermolecular Interactions

The non-covalent interactions within (intramolecular) and between (intermolecular) molecules of this compound govern its physical properties and solid-state structure. Computational methods are used to identify and quantify these weak forces.

Intramolecular Interactions: The proximity of the ether oxygen and the malonate group to the ortho-positioned nitro group allows for potential intramolecular interactions. For instance, a weak hydrogen bond could exist between a hydrogen on the central malonate carbon (the α-carbon) and an oxygen of the nitro group, which would stabilize a particular conformation of the molecule.

Intermolecular Interactions: In a condensed phase (liquid or solid), molecules will interact with their neighbors. For a molecule containing an aromatic ring, π-stacking interactions are significant, where the electron-rich π systems of adjacent phenyl rings align. Furthermore, weak C-H···O hydrogen bonds, involving hydrogens from the ethyl groups or the aromatic ring and oxygen atoms from nitro or carbonyl groups on a neighboring molecule, can form extensive networks. nih.gov The analysis of these interactions is crucial for understanding crystal packing and polymorphism. nih.gov

Computational Design of Novel Derivatives and Reaction Pathways

The theoretical models developed for this compound serve as a platform for the rational design of new molecules and the exploration of potential chemical reactions. By modifying the parent structure in silico—for example, by changing the substituent on the aromatic ring or altering the ester groups—chemists can predict how these changes would affect the molecule's electronic properties, reactivity, and biological activity before undertaking laboratory synthesis.

Furthermore, computational chemistry can be used to map out entire reaction pathways. By calculating the structures and energies of reactants, transition states, and products, researchers can determine the activation energies and thermodynamics of proposed reactions. This allows for the screening of different synthetic strategies, the optimization of reaction conditions, and the prediction of potential byproducts, accelerating the discovery of new, efficient chemical processes.

Future Prospects and Innovative Research Frontiers

Development of Sustainable Synthetic Methods

The future synthesis of Diethyl (2-nitrophenoxy)propanedioate will likely move beyond traditional methods, embracing greener and more efficient technologies. The development of sustainable synthetic routes is a critical area of modern chemistry, and this compound presents a perfect candidate for the application of novel techniques.

Photocatalysis could offer an elegant and environmentally benign route. This method uses light to drive chemical reactions, often under mild conditions. For instance, a potential photocatalytic approach could involve the coupling of a 2-nitrophenolate (B253475) salt with a suitable malonate derivative, mediated by a photocatalyst that can facilitate the necessary bond formation upon light irradiation.

Electrochemistry represents another promising frontier. By using electrical current to drive reactions, electrochemistry can often reduce the need for chemical reagents and minimize waste. An electrochemical synthesis of this compound might involve the anodic oxidation of 2-nitrophenol (B165410) to generate a reactive intermediate that subsequently reacts with diethyl malonate.

These sustainable methods not only promise to reduce the environmental impact of chemical synthesis but also have the potential to offer higher yields and selectivities compared to conventional approaches.

Exploration of Novel Catalytic Transformations Mediated by the Compound

The unique structural features of this compound, particularly the presence of the nitro group and the malonate moiety, suggest its potential as a mediator or precursor in novel catalytic transformations.

Future research could explore the compound's ability to act as a ligand for transition metal catalysts. The oxygen atoms of the phenoxy and carbonyl groups, along with the nitro group, could coordinate with metal centers, creating catalysts with unique electronic and steric properties. These new catalytic systems could be screened for activity in a wide range of organic reactions, such as cross-coupling reactions, hydrogenations, or asymmetric synthesis.

Furthermore, the 2-nitrophenoxy group itself is a known precursor to various functional groups. For example, reduction of the nitro group could yield an amino group, opening up pathways to new ligand scaffolds or organocatalysts. The controlled transformation of this functionality in the presence of a substrate could lead to novel catalytic cycles where the compound is regenerated after facilitating a chemical transformation.

Integration with Automation and High-Throughput Experimentation in Discovery Synthesis

The discovery of new reactions and the optimization of existing ones can be significantly accelerated through the use of automation and high-throughput experimentation (HTE). chemicalbook.commdpi.com As a relatively unexplored compound, this compound is an ideal candidate for systematic investigation using these technologies.

Automated synthesis platforms can be programmed to perform a large number of reactions in parallel, systematically varying parameters such as catalysts, solvents, temperatures, and reaction times. nih.govrsc.org This would allow for the rapid screening of conditions for the synthesis of this compound itself, as well as for its subsequent reactions. For example, an HTE campaign could be designed to explore the reactivity of the compound with a diverse library of electrophiles or nucleophiles, quickly identifying new and potentially useful transformations. chemicalbook.com

The data generated from these high-throughput experiments can be vast and complex, providing a rich dataset for further analysis and the development of predictive models for reactivity.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and dynamics of this compound is fundamental to unlocking its potential. While standard techniques like NMR and IR spectroscopy are essential, advanced spectroscopic methods can provide deeper insights.

Future studies could employ two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, especially for more complex derivatives of the compound. Solid-state NMR could be used to study the compound's structure and packing in the crystalline state.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could be used to study the excited-state dynamics of the molecule, particularly if it is to be used in photocatalytic applications. These studies would provide crucial information on the lifetimes and decay pathways of its excited states, guiding the design of more efficient photocatalytic systems.

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Derivatives

The synergy between computational chemistry and experimental work is a powerful driver of modern chemical research. Machine learning (ML) and artificial intelligence (AI) are poised to play a significant role in the future exploration of this compound.

By training ML models on data from HTE campaigns and computational calculations, it may become possible to predict the reactivity of this compound under various conditions with a high degree of accuracy. researchgate.net These predictive models could significantly reduce the number of experiments required to discover new reactions or optimize existing ones.

Furthermore, AI algorithms could be used to design new derivatives of this compound with specific desired properties. For example, an algorithm could be tasked with designing a derivative that is a more effective ligand for a particular catalytic reaction or that has enhanced photophysical properties for use in photocatalysis. These in silico designed molecules could then be synthesized and tested in the laboratory, creating a closed-loop discovery cycle that accelerates the pace of innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.